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Compound of Interest

Compound Name: 5-trans U-46619

Cat. No.: B1255654 Get Quote

Application Notes: U-46619 in Smooth Muscle
Contraction Studies
Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂, first synthesized

in 1975.[1] It functions as a potent and selective thromboxane A₂ (TXA₂) receptor (TP receptor)

agonist.[1][2] Due to the inherent instability of TXA₂, U-46619 serves as an invaluable

pharmacological tool for investigating the physiological and pathophysiological roles of TXA₂ in

various systems.[3] Its primary application lies in inducing smooth muscle contraction,

particularly in vascular and airway tissues, making it a standard agent for studying

vasoconstriction and bronchoconstriction.[1][4][5]

Mechanism of Action

U-46619 mediates its effects by binding to G-protein coupled TP receptors on the surface of

smooth muscle cells. This binding initiates a well-defined signaling cascade leading to muscle

contraction through two primary mechanisms: an increase in intracellular calcium concentration

([Ca²⁺]i) and sensitization of the contractile apparatus to calcium.

Increase in Intracellular Calcium ([Ca²⁺]i):

Upon activation, the TP receptor couples to Gq/11 proteins, which in turn activate

Phospholipase C (PLC).[6][7]
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PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second

messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8][9]

IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of

stored Ca²⁺ into the cytosol.[6][7][9]

This initial release is often followed by an influx of extracellular Ca²⁺ through plasma

membrane channels, including L-type voltage-gated Ca²⁺ channels (Cav1.2) and

Transient Receptor Potential Canonical (TRPC) channels.[3][6]

Calcium Sensitization:

In parallel, U-46619 stimulates the activation of the small GTPase RhoA and its

downstream effector, Rho-associated kinase (ROCK).[3][10][11]

ROCK phosphorylates and inactivates the myosin-targeting subunit (MYPT1) of myosin

light chain phosphatase (MLCP).[3][11]

Inhibition of MLCP leads to a net increase in the phosphorylation of the 20 kDa myosin

light chains (LC₂₀).[3] This "calcium sensitization" means that a greater contractile force is

generated at a given level of intracellular calcium.

The combined effect of increased [Ca²⁺]i (which activates myosin light chain kinase, MLCK)

and Rho-kinase-mediated calcium sensitization results in robust and sustained smooth muscle

contraction.[3][11]
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Property Value Source

IUPAC Name

(5Z)-7-{(1R,4S,5S,6R)-6-

[(1E,3S)-3-Hydroxyoct-1-en-1-

yl]-2-oxabicyclo[2.2.1]heptan-

5-yl}hept-5-enoic acid

[1]

Molecular Formula C₂₁H₃₄O₄ [2]

Molar Mass 350.5 g/mol [1][2]

Agonist Target
Thromboxane A₂ (TP)

Receptor
[1]

EC₅₀ (General TP Agonism) 35 nM [2]

EC₅₀ (Rat Aortic Rings) 28 ± 2 nM [9]

EC₅₀ (Human Bronchial

Muscle)
12 nM [5]

EC₅₀ (Small Rat Airways) 6.9 nM [12]

EC₅₀ (Large Rat Airways) 66 nM [12]

Kₑ (Pig Aorta Membranes) 42 - 68 nM [13]

Table 2: Common Pharmacological Inhibitors Used in U-
46619 Contraction Studies
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Inhibitor Target
Effect on U-46619
Response

Source

GR32191 / SQ-29548
TP Receptor

Antagonist
Abolishes contraction [3][6][11]

U73122
Phospholipase C

(PLC)
Inhibits contraction [6]

Y-27632 / H-1152 Rho-Kinase (ROCK)

Inhibits Ca²⁺

sensitization and

contraction

[3][6][11]

Nifedipine L-type Ca²⁺ Channel

Inhibits extracellular

Ca²⁺ entry-dependent

phase of contraction

[3][6]

SKF-96356 / 2-APB
TRP/Store-Operated

Channels

Inhibits extracellular

Ca²⁺ entry
[6]

Chelerythrine /

Rottlerin

Protein Kinase C

(PKC)
Inhibits contraction [6]

ML-7 / ML-9
Myosin Light Chain

Kinase (MLCK)
Inhibits contraction [3][11]
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Caption: U-46619 signaling pathway in smooth muscle cells.
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1. Tissue Isolation
(e.g., Aorta, Coronary Artery)

2. Cut Arterial Rings
(2-3 mm width)

3. Mount Rings in Myograph
(Organ bath with PSS buffer, 37°C, 95% O₂/5% CO₂)

4. Equilibration
(Apply optimal passive tension, equilibrate for ~60 min)

5. Viability Check
(Contract with high KCl solution, e.g., 60 mM)

6. Washout & Return to Baseline

7. Pre-incubation (Optional)
(Add inhibitor/antagonist for 20-30 min)

8. Cumulative Concentration-Response
(Add increasing concentrations of U-46619)

9. Data Acquisition
(Record isometric tension)

10. Analysis
(Plot concentration-response curve, calculate EC₅₀)

Click to download full resolution via product page

Caption: Experimental workflow for ex vivo contraction studies.
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1. Cell Culture
(Primary smooth muscle cells on coverslips)

2. Dye Loading
(Incubate with Ca²⁺ indicator, e.g., Fura-2 AM or Fluo-4 AM)

3. Wash & De-esterification
(Remove excess dye and allow hydrolysis)

4. Mount on Microscope Stage
(Perfuse with physiological buffer)

5. Baseline Recording
(Acquire baseline fluorescence images)

6. Stimulation
(Perfuse with U-46619 solution)

7. Image Acquisition
(Record fluorescence changes over time)

8. Data Analysis
(Calculate fluorescence ratio (Fura-2) or relative change (Fluo-4)

to determine [Ca²⁺]i)

Click to download full resolution via product page

Caption: Experimental workflow for intracellular calcium measurement.
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Protocol 1: Ex Vivo Smooth Muscle Contraction using
Wire Myography
This protocol describes the measurement of isometric contraction of isolated arterial rings in

response to U-46619.

Materials:

Isolated artery (e.g., rat aorta, mouse coronary artery)

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit buffer

High Potassium (KCl) solution (e.g., PSS with equimolar substitution of NaCl with KCl)

U-46619 stock solution (e.g., in ethanol or DMSO)

Wire myograph system with organ bath, force transducer, and data acquisition software

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

Tissue Preparation:

Excise the desired artery and place it immediately in ice-cold PSS.

Carefully remove adherent connective and adipose tissue under a dissecting microscope.

Cut the artery into rings of 2-3 mm in length. For some studies, the endothelium may be

mechanically removed by gently rubbing the luminal surface.[3]

Mounting:

Mount each arterial ring on two tungsten wires in the chamber of the wire myograph.

Fill the organ bath with PSS and start bubbling with carbogen gas while maintaining the

temperature at 37°C.
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Equilibration and Normalization:

Allow the tissue to equilibrate for at least 60 minutes.[14]

During this period, gradually increase the passive tension to a predetermined optimal level

for the specific vessel type. Wash the tissue by replacing the PSS in the bath every 15-20

minutes.

Viability Test:

Induce a reference contraction by replacing the PSS with a high KCl solution (e.g., 60

mM).[14] This depolarizes the cell membrane, causing a standardized contraction.

After the contraction reaches a stable plateau, wash the tissue with PSS three times and

allow it to return to the baseline tension.

U-46619 Stimulation:

Once the baseline is stable, add U-46619 to the organ bath in a cumulative, concentration-

dependent manner (e.g., from 1 nM to 1 µM).[3]

Allow the contractile response to reach a stable plateau at each concentration before

adding the next.

Data Analysis:

Record the isometric tension throughout the experiment.

Normalize the contractile response to the maximum contraction induced by KCl.

Plot the concentration-response curve and calculate the EC₅₀ (the concentration of U-

46619 that produces 50% of the maximal response).

Protocol 2: Measurement of Intracellular Calcium
([Ca²⁺]i)
This protocol outlines the use of fluorescent indicators to measure changes in [Ca²⁺]i in

cultured smooth muscle cells.
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Materials:

Cultured vascular smooth muscle cells grown on glass coverslips

Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

U-46619 stock solution

Confocal or fluorescence microscope equipped with an appropriate excitation light source,

emission filters, and a sensitive camera

Image acquisition and analysis software

Procedure:

Cell Preparation:

Plate smooth muscle cells on sterile glass coverslips and culture until they reach the

desired confluency.

Dye Loading:

Prepare a loading solution of the Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) in HBSS. The

addition of a small amount of Pluronic F-127 can aid in dye solubilization.

Wash the cells once with HBSS.

Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C

in the dark.

De-esterification:

Wash the cells twice with fresh HBSS to remove the extracellular dye.

Incubate the cells in HBSS for an additional 30 minutes to allow for complete de-

esterification of the AM ester within the cells, which traps the active dye.
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Imaging:

Mount the coverslip in a perfusion chamber on the microscope stage.

Begin acquiring baseline fluorescence images. For Fura-2, this involves alternating

excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm. For Fluo-4,

excite at ~490 nm and measure emission at ~520 nm.

Stimulation and Recording:

Perfuse the cells with a buffer containing the desired concentration of U-46619.[9]

Continuously record the fluorescence intensity changes before, during, and after

stimulation.

Data Analysis:

For Fura-2, calculate the ratio of the fluorescence intensities at the two excitation

wavelengths (F₃₄₀/F₃₈₀). This ratio is proportional to the [Ca²⁺]i.

For Fluo-4, express the change in fluorescence as a ratio relative to the baseline

fluorescence (F/F₀).

Plot the change in [Ca²⁺]i over time to visualize the response dynamics (peak, duration,

etc.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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